Methanol

Catalog No.
S571907
CAS No.
67-56-1
M.F
CH4O
CH3OH
CH3OH
CH4O
M. Wt
32.042 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanol

CAS Number

67-56-1

Product Name

Methanol

IUPAC Name

methanol

Molecular Formula

CH4O
CH3OH
CH3OH
CH4O

Molecular Weight

32.042 g/mol

InChI

InChI=1S/CH4O/c1-2/h2H,1H3

InChI Key

OKKJLVBELUTLKV-UHFFFAOYSA-N

SMILES

CO

Solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
31.21 M
1000 mg/mL at 25 °C
Miscible with water at 25 °C
Miscible with water at 20 °C
Miscible with ethanol, ether, benzene, most organic solvents and ketones
Soluble in acetone, chloroform
Solubility in water: miscible
Miscible

Synonyms

Bieleski’s Solution; Carbinol; Methanol Cluster; Methyl Alcohol; Methyl Hydroxide; Methylol; Monohydroxymethane; NSC 85232; Wood Alcohol

Canonical SMILES

CO
Methanol, also known as methyl alcohol, is a colorless, flammable, and volatile liquid that is commonly used in various industries for different purposes. Methanol is produced through the destructive distillation of wood or by the catalytic reduction of carbon monoxide. This paper aims to provide an informative and engaging discussion on the various aspects of methanol, including definition and background, physical and chemical properties, synthesis, and characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Methanol is a simple alcohol with the chemical formula CH3OH. It is also known as wood alcohol because it was initially produced through the destructive distillation of wood. Methanol is the simplest alcohol and has a lower boiling point compared to other alcohols. Methanol is a widely used industrial chemical in the production of formaldehyde, acetic acid, and other chemicals. Methanol is also used as a solvent in the production of synthetic fibers, dyes, and resins.
Methanol is a colorless, odorless, and flammable liquid that is highly volatile and easily ignitable. It has a boiling point of 64.7°C, a melting point of -97.6°C, and a density of 0.7918 g/cm³. Methanol is miscible with water, ethanol, ether, and other organic solvents. Methanol burns with a non-luminous, bluish flame and can be easily ignited. Methanol is toxic when ingested or inhaled in high concentrations. It can cause blindness, organ damage, and death. The chemical structure of methanol is shown below:
Methanol is produced in large quantities by the catalytic reduction of carbon monoxide. The process involves the reaction of carbon monoxide, hydrogen gas, and a catalyst such as copper, zinc oxide, or chromium oxide. The reaction produces methanol and water. Another method of producing methanol is by the destructive distillation of wood. Wood is heated in the absence of air, and the resulting gas is condensed to produce methanol.
Several analytical methods are used to detect and quantify methanol in various materials. These methods include gas chromatography, mass spectrometry, and infrared spectroscopy. These techniques are used to identify and confirm the presence of methanol and its concentration in samples.
Methanol is metabolized by the liver after ingestion and is converted to formaldehyde and formic acid. Formaldehyde is highly toxic, and the accumulation of formic acid in the body can cause metabolic acidosis. Methanol can also cause blindness, organ damage, and death when ingested or inhaled.
Methanol is a hazardous substance and can pose a threat to human health and the environment. It is essential to handle and store methanol with care to avoid accidents that could lead to exposure to this toxic substance. In scientific experiments, it is crucial to follow safety protocols to avoid exposure to methanol or its vapors.
Methanol is widely used in scientific experiments as a solvent, a fuel, and a reagent. It is used as a solvent in the production of synthetic fibers, dyes, and resins. Methanol is also used as a fuel in fuel cells and as a reagent in organic synthesis.
Recent research has focused on the use of methanol as an alternative fuel for automobiles, power generation, and other applications. Other research areas include the development of new catalysts for the production of methanol and the improvement of existing production techniques.
Methanol has significant potential in various fields of research and industry, such as the production of fuel cells, renewable energy, and chemical synthesis. Methanol is a promising alternative to gasoline and diesel as a fuel for automobiles and other vehicles. It is also an essential raw material for the production of formaldehyde and other chemicals.
Despite the potential of methanol in various fields of research and industry, there are still several limitations to its use. These limitations include its toxicity and the high cost of production. Research on the development of new and more efficient methods of producing methanol and the use of methanol as a fuel source for automobiles and other vehicles has been ongoing. Future directions for research include the optimization of production techniques and the development of new applications for methanol.
In conclusion, methanol is a critical industrial chemical with various applications in different industries. The physical and chemical properties of methanol make it a versatile compound with widespread use in the production of other chemicals. Methanol also has promising potential in the development of renewable energy and the production of fuel cells. Further research is necessary to optimize production techniques and explore more potential applications for methanol. However, it is also crucial to handle and store methanol with care to avoid accidents that could lead to exposure to this toxic substance.

Physical Description

Methanol appears as a colorless fairly volatile liquid with a faintly sweet pungent odor like that of ethyl alcohol. Completely mixes with water. The vapors are slightly heavier than air and may travel some distance to a source of ignition and flash back. Any accumulation of vapors in confined spaces, such as buildings or sewers, may explode if ignited. Used to make chemicals, to remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products.
Liquid; WetSolid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a characteristic pungent odor.
Colorless watery liquid.

Color/Form

Colorless liquid
Clear, colorless liquid

XLogP3

-0.5

Boiling Point

148.3 °F at 760 mm Hg (NTP, 1992)
64.7 °C
64.7 °C at 760 mm Hg
65 °C
147°F

Flash Point

52 °F (NTP, 1992)
9.7 °C (49.5 °F) - closed cup
15.6 °C (open cup) /from table/
52 °F (11 °C) (closed cup)
9 °C c.c.
52°F

Vapor Density

1.11 (NTP, 1992) (Relative to Air)
1.11 (Air = 1)
Relative vapor density (air = 1): 1.1
1.11

Density

0.792 at 68 °F (USCG, 1999)
d204 0.79
0.8100 at 0 °C/4 °C; 0.7866 at 25 °C/4 °C
Relative density (water = 1): 0.79
0.79

LogP

-0.77 (LogP)
-0.77
log Kow = -0.77
-0.74

Odor

Slight alcoholic odor when pure; repulsive, pungent odor when crude
Characteristic pungent odo

Melting Point

-144 °F (NTP, 1992)
-97.6 °C
Mp -97.8 °
-97.8 °C
-97.6°C
-98 °C
-144°F

UNII

Y4S76JWI15

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 **: Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Use and Manufacturing

IDENTIFICATION: Methanol is a clear, colorless liquid. It has an alcoholic or repulsive odor. Methanol mixes easily with water. It occurs naturally in humans, animals and plants. Many fruits, vegetables, fermented drinks and soda sweetened with aspartame provide a source of methanol in the diet. It can also be found in volcanic gases, fumes from decaying organic material and engine exhaust. It is a component of cigarette smoke. USE: Methanol is an important commercial chemical. It is used as a solvent, fuel additive, antifreeze, in home heating oil and to make many different chemicals. Methanol is an ingredient in many products for car and home maintenance and arts and crafts. EXPOSURE: Workers that use methanol may breathe in mists or have direct skin contact. The general population may be exposed by vapors, ingestion, dermal or eye contact. If methanol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move slowly into air from moist soil and water surfaces. It is expected to move quickly through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Permanent blindness, impaired speech and movement, and death have been reported in individuals that intentionally or accidently drank methanol and in workers exposed to very high air levels, especially in closed spaces such as varnishing beer vats. Conjunctivitis, headache, stomach upset, blurred vision and partial blindness have also been reported in workers exposed to low-to-moderate air levels over time. Birth defects, including skeletal malformations and altered development of the urinary and cardiovascular systems, were observed in offspring of laboratory animals exposed to high air levels of methanol during pregnancy. No evidence of infertility or abortion were observed in laboratory animals exposed to moderate air levels of methanol before and during pregnancy. No clear evidence of cancer was onserved in laboratory animals following lifetime inhalation exposure to methanol. The potential for methanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Pharmacology

Methyl Alcohol is used as a solvent and as an intermediate in chemical synthesis. Component of deicing mixtures and preservatives. Toxic.

MeSH Pharmacological Classification

Solvents

Mechanism of Action

... The metabolic mechanisms of methanol toxicity /are/ reviewed. ... It is noted that the most severe toxicity occurs many hours following peak blood and tissue methanol concentrations so that these do not necessarily provide an accurate indication of toxicity. Individual differences are seen both in this latent period and in individual susceptibility to methanol. This susceptibility may depend on the activity of folic acid requiring metabolic reactions involved in formate metabolism, formate being an intermediate produced during methanol oxidation and responsible for many toxic effects of methanol. Studies of the characteristics of methanol poisoning in non-primates and monkeys are examined. Despite the ingestion of lethal doses of methanol, non-primates generally do not develop significant metabolic acidosis nor impairment of vision, and no consistent histopathology has been demonstrated in these species. In monkeys, results suggest that the latent period represents a period of compensated metabolic acidosis; when compensatory mechanisms are exhausted, blood pH begins to drop. Formate accumulates and produces acidosis in the methanol poisoned monkey, but not in the rat, apparently due to a slower rate of formate metabolism to carbon dioxide in the monkey. ... Studies demonstrating the role of alcohol dehydrogenase in methanol metabolism in the monkey are reported; however, the catalase/peroxidative system which participates in methanol metabolism in rats apparently does not function in the monkey. Formaldehyde and formate metabolism are also examined. The regulation of the rate of formate metabolism is governed by regulation of the hepatic tetrahydrofolate concentrations. ... Further research is needed to determine what step or process it is which places the primate at a distinct liability in the metabolic disposition of one carbon moieties.
Methanol toxicity is observed in monkeys and humans but is not seen in rats or mice. The expression of methanol poisoning is related to the ability of an animal to metabolize formate to carbon dioxide. Since the rate of formate oxidation is related to hepatic tetrahydrofolate content and the activites of folate dependent enzymes, studies were designed to determine hepatic concentrations of hepatic tetrahydrofolate and activites of folate dependent enzymes of human liver and livers of species considered insensitive to methanol poisoning. An excellent correlation between hepatic tetrahydrofolate and maximal rates of formate oxidation has been observed. In human liver, levels were only 50% of those observed for rat liver and similar to those found in monkey liver. Total folate was also lower (60% decreased) in human liver than that found in rat or monkey liver. Interestingly, mouse liver contains much higher hepatic tetrahydrofolate and total folate than rat or monkey liver. This is consistent with higher formate oxidation rates in this species. A second important observation has been made. 10-Formyltetrahydrofolate dehydrogenase activity, the enzyme catalyzing the final step of formate oxidation to carbon dioxide, was markedly reduced in both monkey and human liver. Thus, two mechanisms may be operative in explaining low formate oxidation in species susceptible to methanol toxicity, low hepatic tetahydrofolate levels and reduced hepatic 10-formyltetrahydrofolate dehydrogenase activity.
Formic acid, the toxic metabolite of methanol, has been hypothesized to produce retinal and optic nerve toxicity by disrupting mitochondrial energy production. It has been shown in vitro to inhibit the activity of cytochrome oxidase, a vital component of the mitochondrial electron transport chain involved in ATP synthesis. Inhibition occurs subsequent to the binding of formic acid to the ferric heme iron of cytochrome oxidase, and the apparent inhibition constant is between 5 and 30 mM. Concentrations of formate present in the blood and tissues of methanol-intoxicated humans, non-human primates and rodent models of methanol-intoxication are within this range. Studies conducted in methanol-sensitive rodent models have revealed abnormalities in retinal and optic nerve function and morphology, consistent with the hypothesis that formate acts as a mitochondrial toxin. In these animal models, formate oxidation is selectively inhibited by dietary or chemical depletion of folate coenzymes, thus allowing formate to accumulate to toxic concentrations following methanol administration. Methanol-intoxicated rats developed formic acidemia, metabolic acidosis and visual toxicity analogous to the human methanol poisoning syndrome.
In addition to neurofunctional changes, bioenergetic and morphological alterations indicative of formate-induced disruption of retinal energy metabolism have been documented in methanol-intoxicated rats. Morphological studies, coupled with cytochrome oxidase histochemistry, revealed generalized retinal edema, photoreceptor and /retinal pigment epithelium/ (RPE) vacuolation, mitochondrial swelling and a reduction in cytochrome oxidase activity in photoreceptor mitochondria from methanol intoxicated rats. The most striking structural alterations observed in the retinas of methanol-intoxicated rats were vacuolation and mitochondrial swelling in inner segments of the photoreceptor cells. Photoreceptor mitochondria from methanol-intoxicated rats were swollen and expanded to disrupted cristae and showed no evidence of cytochrome oxidase reaction product. In contrast, photoreceptor mitochondria from control animals showed normal morphology with well-defined cristae and were moderately reactive for cytochrome oxidase reaction product. These findings are consistent with disruption of ionic homoeostasis in the photoreceptors, secondary to inhibition of mitochondrial function. Biochemical measurements also showed a significant reduction in retinal and brain cytochrome oxidase activity and ATP concentrations in methanol-intoxicated rats relative to control animals. Surprisingly, no differences from control values were observed in hepatic, renal or cardiac cytochrome oxidase activity or ATP concentrations in methanol-intoxicated rats. The reduction in retinal function, inhibition of retinal, optic nerve and brain cytochrome oxidase activity, depletion of retinal and brain ATP concentrations, and mitochondrial disruption produced in methanol-intoxicated rats are consistent with the hypothesis that formate acts as a mitochondrial toxin with selectivity for the retina and brain.
Methanol toxicity in humans ... is characterized by a latent period of many hours followed by a metabolic acidosis and ocular toxicity. This is not observed in most lower animals. The metabolic acidosis and blindness is apparently due to formic acid accumulation in humans ... a feature not seen in lower animals. The accumulation of formate is due to a deficiency in formate metabolism, which is, in turn, related, in part, to low hepatic tetrahydrofolate (H4 folate). An excellent correlation between hepatic H4 folate and formate oxidation rates has been shown within and across species. Thus, humans ... possess low hepatic H4 folate levels, low rates of formate oxidation and accumulation of formate after methanol. Formate, itself, produces blindness ... humans also have low hepatic 10-formyl H4 folate dehydrogenase levels, the enzyme which is the ultimate catalyst for conversion of formate to carbon dioxide.
Role of folic acid on methanol-induced neurotoxicity was studied in pups at Postnatal Day (PND) 45 exposed to methanol (1%, 2% and 4%, v/v) during lactation through mothers maintained on folic acid-deficient (FD) and folic acid-sufficient (FS) diet. A gradual loss in the body weight gain was observed in the pups exposed to 2% and 4% methanol in the FD group, while FS group exhibited this alteration only at 4% exposure. The assessment of spontaneous locomotor activity (SLA) showing a significant increase in the distance travelled was observed in the 2% and 4% methanol-exposed groups in both the FS and FD animals when compared with their respective controls, but the effect was more marked in the FD group. A significant decrease in the conditioned avoidance response (CAR) was observed in pups exposed to 2% and 4% methanol in the FD group at PND 45. The results also suggest that disturbances in dopaminergic and cholinergic receptors were more pronounced in the FD group as compared to the FS group. A significant decrease in striatal dopamine levels was also observed in the FD group at 2% and 4% methanol exposure, while in the FS group, a significant decrease was exhibited only at 4% methanol exposure. An aberrant increase in the expression of Growth-Associated Protein (GAP-43), a neuron-specific growth-associated protein was observed in pups in the FD group exposed to 2% and 4% methanol, while an increase in the expression of GAP-43 in the FS group was found only at 4% methanol exposure in the hippocampal region as compared to their respective controls.

Vapor Pressure

100 mm Hg at 70.2 °F ; 237.87 mm Hg at 100° F (NTP, 1992)
127.00 mmHg
127 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 12.9
96 mmHg

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard

Impurities

In addition to water, typical impurities include acetone and ethanol.

Other CAS

67-56-1

Wikipedia

Methanol

Biological Half Life

... The mean plasma half-life of methanol during fomepizole treatment was 52 hr (range 22-87); the higher the serum methanol, the longer the half-life. ...
Biological half-life of methanol elimination in expired air is 1.5 hr after either oral or dermal application.
... Experiments were made during the morning after /human volunteers/ had consumed 1000-1500 mL red wine (9.5% weight/volume ethanol, 100 mg/L methanol) the previous evening. The washout of methanol from the body coincided with the onset of hangover. The concentrations of ethanol and methanol in blood were determined indirectly by analysis of end-expired alveolar air. In the morning when blood-ethanol dropped below the Km of liver alcohol dehydrogenase of about 100 mg/L (2.2 mM), the disappearance half-life of ethanol was 21, 22, 18 and 15 min in 4 test subjects, respectively. The corresponding elimination half-lives of methanol were 213, 110, 133 and 142 min in these same individuals. ...
Urinary methanol levels decreased exponentially with a half-life of about 2.5 to 3 hr in four volunteers exposed by inhalation to 102, 205, or 300 mg/cu m for 8 hr.
For more Biological Half-Life (Complete) data for Methanol (7 total), please visit the HSDB record page.

Use Classification

Hazardous Air Pollutants (HAPs)
Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Fire Hazards -> Teratogens, Flammable - 3rd degree
Cosmetics -> Denaturant; Solvent
Systemic Agents -> NIOSH Emergency Response Categories
SOLVENTS

Methods of Manufacturing

Methanol is currently produced on an industrial scale exclusively by catalytic conversion of synthesis gas according to the principles of the low-pressure (LP) methanol process (5-10 MPa). The main advantages of the low-pressure processes are lower investment and production costs, improved operational reliability, and greater flexibility in the choice of plant size.
All commercial methanol processes employ a synthesis loop. ... This configuration overcomes equilibrium conversion limitations at typical catalyst operating conditions. ... A recycle system that gives high overall conversions is feasible because product methanol and water can be removed from the loop by condensation. The makeup synthesis gas is compressed, mixed with recycled gas, and preheated against the converter effluent gas before entering the converter. The converter effluent is first used to heat the saturator water or boiler feedwater before being returned to the loop interchanger and then on to a cooler, which condenses the crude methanol-water mixture. Noncondensable gases are disengaged in a catchpot for recycle. A purge is taken from this recycle to remove excess hydrogen, methane, and other inerts. The crude methanol mixture is sent forward to the distillation section for the final purification.
By high-pressure catalytic synthesis from carbon monoxide and hydrogen; partial oxidation of natural gas hydrocarbons; several processes for making methanol by gasification of wood, peat, and lignite have been developed but have not yet proved out commercially; from methane with molybdenum catalyst (experimental).

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Chemical used in medical diagnostic/pathology profession
Electrical equipment, appliance, and component manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Paper manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Photographic film paper, plate, and chemical manufacturing
Plastic material and resin manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Utilities
Wholesale and retail trade
Wood product manufacturing
Methanol: ACTIVE
Originally called wood alcohol, since it was obtained from the destructive distillation of wood, today commercial methanol is sometimes referred to as synthetic methanol because it is produced from synthesis gas, a mixture of hydrogen and carbon oxides, generated by a variety of sources
Up until 2001, methanol had some use as a base fluid in hydraulic fracturing applications (base fluid meaning methanol was the main component in the fluid rather than water), but this use appears to be infrequent currently due to safety handling considerations (flammability) and much higher cost (3 to 4 times more expensive than water-based fluids); in current water-based fracking fluids, methanol acts as a corrosion and scale inhibitor (prevents corrosion of pipes) and friction reducer, and methanol enhances the removal of formation water to allow the natural gas to flow through the well.

Analytic Laboratory Methods

Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detection; Analyte: methanol; Matrix: surface water, ground water, and solid matrices; Detection Limit: 21 ug/L.
Method: EPA-RCA 8260B; Procedure: gas chromatography/mass spectroscopy; Analyte: methanol; Matrix: various; Detection Limit: not provided.
Method: NIOSH 2000; Procedure: gas chromatography with flame ionization detector; Analyte: methanol; Matrix: air; Detection Limit: 0.7 ug per sample.
Method: NIOSH 2549; Procedure: thermal desorption, gas chromatography, mass spectrometry; Analyte: methanol; Matrix: air; Detection Limit: 100 ng per tube or less.
For more Analytic Laboratory Methods (Complete) data for Methanol (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

A new method for rapid, direct determination of formate in blood serum samples by capillary electrophoresis with contactless conductometric detection is presented. A selective separation of formate was achieved in approximately 1 min using an electrolyte system comprising 10 mM L-histidine, 15 mM glutamic acid and 30 uM cetyltrimethylammonium bromide at pH 4.56. The only sample preparation was dilution (1:100) with deionized water. The limit of detection and limit of quantitation was 2.2 uM and 7.3 uM, respectively, which corresponds to 0.22 mM and 0.73 mM in undiluted blood serum. The method provides a simple and rapid diagnostic test in suspected methanol intoxication cases. The method has been successfully tested on determination of formate in blood of a patient admitted to the hospital under acute methanol intoxication. The peak concentration of formate detected in the patient blood serum was 12.4 mM, which is 10- to 100-fold higher than the normal values in healthy population. The developed method presents the fastest test currently available to detect formate in blood samples.
Ultramicro chromatographic method, incl methanol, in blood and urine.
... Determination in blood serum of methanol ... was accomplished by gas chromatography using a Varian Model 2100 gas chromatograph equipped with dual columns, dual flame ionization detectors, and a linear temp programmer. Standard curves were linear ... over the concn range 1-100 nmol/mL and the limits of detection were 0.1 nmol/mL ethylene glycol. No interference from 30 solvents studied was detected.
A sampling strategy was developed to detect personal exposure to methanol and formic acid vapors. Formic acid is the metabolic end product of methanol, and part of inhaled formic acid is excreted directly in urine, so that urinary formic acid would reveal exposure to both agents. A linear relationship to inhaled vapors, however, could be shown only if urinary sampling were delayed until 16 hr (next morning) after exposure. Exposure to methanol vapor at the current Finnish hygienic limit level (200 ppm) produced 80 mg formic acid/g creatinine; exposure to formic acid at the hygienic limit (5 ppm) caused 90 mg/g creatinine. The similarity of these figures may indicate a common toxicological foundation of these empirically set values.
Headspace gas chromatography was used to determine the concentration of ethanol and methanol in blood samples from 519 individuals suspected of drinking and driving in Sweden where the legal alcohol limit is 0.50 mg/g in whole blood (11 mmol/L). The concentration of ethanol in blood ranged from 0.01 to 3.52 mg/g with a mean of 1.83 + or - 0.82 mg/g (+ or - standard deviation). The frequency distribution was symmetrical about the mean but deviated from normality. A plot of the same data on normal probability paper indicated that it might be composed of two subpopulations (bimodal). The concentration of methanol in the same blood specimens ranged from 1 to 23 mg/L with a mean of 7.3 + or - 3.6 mg/L (+ or - standard deviation) and this distribution was markedly skew (+). The concentration of ethanol (x) and methanol (y) were positively correlated (r= 0.47, P<0.001) and implies that 22% (r2) of the variance in blood-methanol can be attributed to its linear regression on blood-ethanol. The regression equation was y= 3.6 + 2.1 x and the standard error estimate was 0.32 mg/L. This large scatter precludes making reliable estimates of blood-methanol concentration from measurements of blood-ethanol concentration and the regression equation. But higher blood-methanol concentrations are definitely associated with higher blood-ethanol in this sample of Swedish drinking drivers. Frequent exposure to methanol and its toxic products of metabolism, formaldehyde and formic acid, might constitute an additional health risk associated with heavy drinking in predisposed individuals. The determination of methanol in blood of drinking drivers in addition to ethanol could indicate long-standing ethanol intoxication and therfore potential problem drinkers or alcoholics.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
When large amounts of methanol are stored in enclosed 14 Methanol spaces, monitoring by means of lower explosion limit monitors is desirable.
Permanently installed fire-extinguishing equipment should be provided in large storage facilities. Water cannons are generally installed in storage tank farms to cool steel constructions and neighboring tanks in the event of fire. Large tanks should have permanently installed piping systems for alcohol-resistant fire-extinguishing foams.
Small-Scale Storage. Small amounts (For more Storage Conditions (Complete) data for Methanol (6 total), please visit the HSDB record page.

Interactions

Methanol is a toxic alcohol that can cause significant morbidity and mortality in overdose, while ethanol is a readily available and effective antidote. Little is known about the pharmacokinetics of methanol in the presence of ethanol and vice versa. This paper explores the influence of methanol and ethanol on the pharmacokinetics of each other along with the effect of continuous venovenous hemodiafiltration (CVVHD) on alcohol removal. Multiple plasma, urine and dialysate samples were collected from a 42-year-old male who ingested 166 g of methanol. Methanol and ethanol concentrations in both plasma and urine were assayed and the concentration-time data were modelled using nonlinear mixed-effects modelling software NONMEM VI. Simulations were performed using the final model parameters in MATLAB software where a variety of initial doses and ethanol infusions were assessed. The final model included a competitive metabolic interaction between methanol and ethanol as well as first-order elimination due to renal, CVVHD and an additional non-renal non-CVVHD mechanism. Simulations from the model show a loading dose of 28.4 g/70 kg of ethanol results in a target plasma concentration of 1 g/L. Due to the competitive interaction between methanol and ethanol, higher amounts of methanol require lower maintenance doses of ethanol but for longer. CVVHD was shown to increase the dose rate of ethanol required but to decrease the duration of the maintenance phase. ...
The drug 4-methylpyrazole (4-MP; fomepizole) is a competitive ADH inhibitor and an effective antidote for methanol and ethylene glycol poisoning. The concentration at which 4-MP inhibits 50% of ADH is 0.1 umol/L. The drug is used iv and orally and is eliminated by Michaelis-Menten kinetics.
... Ranitidine /was tested/ as an antidote for methanol acute toxicity and compared with ethanol and 4-methyl pyrazole (4-MP). This study was conducted on 48 Sprague-Dawley rats, divided into 6 groups, with 8 rats in each group (one negative control group [C1], two positive control groups [C2, C3] and three test groups [1, 2 and 3]). C2, C3 and all test groups were exposed to nitrous oxide by inhalation, then, C3 group was given methanol (3 g/kg orally). The three test groups 1, 2 and 3 were given ethanol (0.5 g/kg orally), 4-MP (15 mg/kg intraperitoneally) and ranitidine (30 mg/kg intraperitoneally), respectively, 4 hr after giving methanol. Rats were sacrificed and heparinized, cardiac blood samples were collected for blood pH and bicarbonate. Non-heparinized blood samples were collected for formate levels by high performance liquid chromatography. Eye balls were enucleated for histological examination of the retina. Ranitidine corrected metabolic acidosis (p = 0.025), decreased formate levels (p = 0.014) and improved the histological findings in the retina induced by acute methanol toxicity.
... The effect of lycopene on methanol-induced liver injury /was evaluated/ and ... the results /compared/ with those after fomepizole, which is used in treatment of methanol intoxication. Experiments were carried out with 30 female Wistar rats weighting 180-200 g. Rats were injected with an ip dose of 3 g/kg methanol as a 50% solution in isotonic saline once for intoxication. Rats were pretreated with fomepizole (50 mg/kg) and/or lycopene (10 mg/kg) before methanol. After 24 hr all the drug-treated and intoxicated rats were sacrificed under anesthesia. Malondialdehyde (MDA) levels were determined in order to assess lipid peroxidation, and caspase-3 activity was determined by immunostaining of liver tissues to evaluate apoptosis. Methanol administration significantly increased the MDA level and caspase-3 activity in liver. Pretreatment with lycopene and/or fomepizole decreased the MDA levels significantly. Similarly, lycopene and fomepizole decreased methanol-induced caspase-3 activity. The findings of the present study demonstrate that methanol intoxication causes hepatic toxicity in rats and that this is likely a result of reactive oxygen species and apoptosis induction. Lycopene has protective effects against methanol-induced hepatic injury similar to fomepizole. It was demonstrated for the first time that both lycopene and fomepizole prevent methanol-induced hepatic injury by reducing the increase of lipid oxidation and caspase-3 activation.
For more Interactions (Complete) data for Methanol (17 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

A sensor of liquid methanol for direct methanol fuel cells

Guangjun Dai, Qingwei Wang, Shujie Xue, Guoliang Wang, Zhiqing Zou, Nengfei Yu, Qinghong Huang, Lijun Fu, Yuping Wu
PMID: 34482890   DOI: 10.1016/j.aca.2021.338785

Abstract

The methanol sensors are of significance to maintain the efficient and stable operation of direct methanol fuel cells (DMFCs). The issues, including stability, the relationship between temperature, current density and concentration need, however, urgent attention. A novel electrochemical methanol sensor which is based on current output limited by methanol diffusion is developed. The stability of sensors was lifted steeply through introducing a reference electrode, narrowing the methanol flow channel, and adding a water container. The relationship between the temperature, response current and methanol concentration was determined with the help of theoretical derivation and the validity was verified by the fitting result. Other sensors can avail of this relationship to correct the temperature effect. Application test indicated that the sensor may be of great potential for the accurate monitoring of methanol concentration at the levels of DMFCs application.


Assessing Class 1 Integron Presence in Poultry Litter Amended with Wood Biochar and Wood Vinegar

Maryam K Mohammadi-Aragh, C Elizabeth Stokes
PMID: 34459936   DOI: 10.1007/s00284-021-02640-4

Abstract

Class 1 integrons are mobile genetic elements that facilitate the spread of antibiotic resistance genes among bacteria. The use of prophylactic antibiotics has resulted in the rise of antibiotic resistance genes accumulating in a wide range of settings, including poultry houses and the agricultural fields where poultry litter is applied as a fertilizer. Biochar and wood vinegar are forest products wastes that have generated increasing attention as additives to agricultural soils. The objectives of this study were to observe the prevalence of class 1 integrons in poultry litter blended with biochar and wood vinegar over time and to verify a modified class 1 integron screening assay. Poultry litter blends were sampled and screened for class 1 integrons using polymerase chain reaction, and 80 products, 79 of which showed positive, were sent for DNA sequencing. The GenBank® BLAST database was used to verify the presence of the class 1 integron-integrase gene (intI1). There was no change in prevalence over time in poultry litter blends. Out of 79 PCR products that were intI1 positive, 78 showed at least 95% sequence identity to intI1 encoding bacteria and 64 showed at least 97% sequence identity. This indicates that this method was effective for conducting baseline surveillance of class 1 integrons in poultry litter and poultry litter-blended biochar and/or wood vinegar. Most significantly, class 1 integron prevalence did not decrease over time, further supporting the recalcitrance of these elements and the need for improved monitoring systems.


Toxic effects of fluoride in intestinal epithelial cells and the mitigating effect of methanol extract of coconut haustorium by enhancing de novo glutathione biosynthesis

Joice Tom Job, Rajakrishnan Rajagopal, Ahmed Alfarhan, Varsha Ramesh, Arunaksharan Narayanankutty
PMID: 34302830   DOI: 10.1016/j.envres.2021.111717

Abstract

Fluoride ions are an important environmental contaminant and pollutant found in a wide variety of environmental conditions. The fluoride in drinking water is evident to induce toxic effects including neurodegeneration, skeletal and dental fluorosis as well as organ damage. Nutraceuticals and functional foods are emerging as possible preventive agents against fluoride toxicity. Hence, the possible use of an emerging functional food-the coconut haustorium is being evaluated against sodium fluoride-induced toxicity in intestinal cells (IEC-6). The cells exposed to fluoride showed significant cell death mediated through the increased lipid peroxidation and glutathione depletion. The glutathione biosynthetic enzymes were inhibited by the exposure to fluoride and the apoptotic genes (caspases 3/7 and apaf-1) were upregulated. The CHE pre-treatment improved the activity of enzymes involved in the de novo biosynthesis of glutathione and subsequently improved the intracellular GSH pool. The improved antioxidant defense was also evident from the reduced expression of apoptotic genes (p < 0.05). Overall, the study concludes that fluoride ions induce oxidative stress-mediated apoptosis in intestinal epithelial cells, via inhibiting glutathione biosynthesis. Methanol extract of coconut haustorium increased glutathione biosynthesis and subsequently prevented fluoride toxicity in IEC-6 cells by virtue of its antioxidant potentials.


Evaluation of methanolic crude extract of Linum usitatissimum for the removal of biofilm in diabetic foot isolates

M Haroon, M J Iqbal, W Hassan, S Ali, H Ahmed, S U Hassan
PMID: 34378664   DOI: 10.1590/1519-6984.245807

Abstract

Linum usitatissimum L is a widely used traditionally for multiple ailments. The present research was carried out to explore the antimicrobial, and anti-biofilm activity of crude extract of Linum usitatissimum L (Lu. Cr). Phytochemical and proximate analyses were performed. The bandages of diabetic foot patients were collected from the various hospitals. The bandages were cultured to isolate the bacterial strains present on it. The disc diffusion method was used to identify the antimicrobial potential whereas the minimum inhibitory concentration of the Lu.Cr were also determined. Proximate analysis confirms moisture content 8.33%, ash content 4.33%, crude protein 21.20%, crude fat 49.2% and crude fiber 5.63%. It was revealed that Gram-positive bacteria are most prevalent among all study groups. Lu.Cr possess significant bactericidal potential against S. aureus among all other microbes. Owing to this potential, linseed coated bandages can be used alternatively for the treatment of diabetic foot.


Hierarchical Zeolites as Catalysts for Biodiesel Production from Waste Frying Oils to Overcome Mass Transfer Limitations

Elyssa G Fawaz, Darine A Salam, Severinne S Rigolet, T Jean Daou
PMID: 34443467   DOI: 10.3390/molecules26164879

Abstract

Hierarchical crystals with short diffusion path, conventional microcrystals and nanocrystals of ZSM-5 zeolites were used for biodiesel production from waste frying oils and were assessed for their catalytic activity in regard to their pore structure and acidic properties. Produced zeolites were characterized using XRD, nitrogen adsorption-desorption, SEM, TEM, X-ray fluorescence, and FTIR. Pore size effect on molecular diffusion limitation was assessed by Thiele modulus calculations and turnover frequencies (TOF) were used to discuss the correlation between acidic character and catalytic performance of the zeolites. Owing to the enhanced accessibility and mass transfer of triglycerides and free fatty acids to the elemental active zeolitic structure, the catalytic performance of nanosponge and nanosheet hierarchical zeolites was the highest. A maximum yield of 48.29% was reached for the transesterification of waste frying oils (WFOs) using HZSM-5 nanosheets at 12:1 methanol to WFOs molar ratio, 180 °C, 10 wt % catalyst loading, and 4 h reaction time. Although HZSM-5 nanosponges achieved high conversions, these more hydrophilic zeolites did not function according to their entire acidic strength in comparison to HZSM-5 nanosheets. NSh-HZSM5 catalytic performance was still high after 4 consecutive cycles as a result of the zeolite regeneration.


Biochemical Methanol Gas Sensor (MeOH Bio-Sniffer) for Non-Invasive Assessment of Intestinal Flora from Breath Methanol

Koji Toma, Kanako Iwasaki, Geng Zhang, Kenta Iitani, Takahiro Arakawa, Yasuhiko Iwasaki, Kohji Mitsubayashi
PMID: 34300636   DOI: 10.3390/s21144897

Abstract

Methanol (MeOH) in exhaled breath has potential for non-invasive assessment of intestinal flora. In this study, we have developed a biochemical gas sensor (bio-sniffer) for MeOH in the gas phase using fluorometry and a cascade reaction with two enzymes, alcohol oxidase (AOD) and formaldehyde dehydrogenase (FALDH). In the cascade reaction, oxidation of MeOH was initially catalyzed by AOD to produce formaldehyde, and then this formaldehyde was successively oxidized via FALDH catalysis together with reduction of oxidized form of β-nicotinamide adenine dinucleotide (NAD
). As a result of the cascade reaction, reduced form of NAD (NADH) was produced, and MeOH vapor was measured by detecting autofluorescence of NADH. In the development of the MeOH bio-sniffer, three conditions were optimized: selecting a suitable FALDH for better discrimination of MeOH from ethanol in the cascade reaction; buffer pH that maximizes the cascade reaction; and materials and methods to prevent leaking of NAD
solution from an AOD-FALDH membrane. The dynamic range of the constructed MeOH bio-sniffer was 0.32-20 ppm, which encompassed the MeOH concentration in exhaled breath of healthy people. The measurement of exhaled breath of a healthy subject showed a similar sensorgram to the standard MeOH vapor. These results suggest that the MeOH bio-sniffer exploiting the cascade reaction will become a powerful tool for the non-invasive intestinal flora testing.


Cytotoxic Evaluation and Determination of Organic and Inorganic Eluates from Restorative Materials

Konstantina Roussou, Alexandros K Nikolaidis, Fani Ziouti, Aristidis Arhakis, Konstantinos Arapostathis, Elisabeth A Koulaouzidou
PMID: 34443499   DOI: 10.3390/molecules26164912

Abstract

Over the last years, diverse commercial resin-based composites have dominated as dental filling materials. The purpose of the present study was to determine organic and inorganic eluates from five restorative materials using GC/MS and ICP-OES and to compare the effect on cell survival of human gingival fibroblasts of a conventional and a bioactive resin. Five commercially available restorative materials were employed for this study: Activa
Bioactive Restorative, ENA HRi, Enamel plus HRi Biofunction, Fuji II LC Capsule, and Fuji IX Capsule. Disks that were polymerized with a curing LED light or left to set were immersed in: 1 mL methanol or artificial saliva for GC/MS analysis, 5mL deionized water for ICP-OES, and 5mL of culture medium for cell viability. Cell viability was investigated with a modified staining sulforhodamine B assay.The following organic substances were detected: ACP, BHT, BPA, 1,4-BDDMA, CQ, DBP, DMABEE, HEMA, MCE, MeHQ, MOPA, MS, TMPTMA, and TPSb and the ions silicon, aluminum, calcium, sodium, and barium. Activa Bioactive Restorative was found to be biocompatible. Elution of organic substances depended on material's composition, the nature of the solvent and the storage time. Ions' release depended on material's composition and storage time. The newly introduced bioactive restorative was found to be more biocompatible.


Nurjannatul Naim Kamaruddin, Nor Azwin Hajri, Yosie Andriani, Aina Farahiyah Abdul Manan, Tengku Sifzizul Tengku Muhammad, Habsah Mohamad
PMID: 34443682   DOI: 10.3390/molecules26165094

Abstract

Atherosclerosis is the main cause of cardiovascular diseases which in turn, lead to the highest number of mortalities globally. This pathophysiological condition is developed due to a constant elevated level of plasma cholesterols. Statin is currently the widely used treatment in reducing the level of cholesterols, however, it may cause adverse side effects. Therefore, there is an urgent need to search for new alternative treatment. PCSK9 is an enzyme responsible in directing LDL-receptor (LDL-R)/LDL-cholesterols (LDL-C) complex to lysosomal degradation, preventing the receptor from recycling back to the surface of liver cells. Therefore, PCSK9 offers a potential target to search for small molecule inhibitors which inhibit the function of this enzyme. In this study, a marine invertebrate
, was used to investigate its potential in inhibiting PCSK9 and lowering the levels of cholesterols. Cytotoxicity activity of
on human liver HepG2 cells was carried out using the MTS assay. It was found that methanolic extract and fractions did not exhibit cytotoxicity effect on HepG2 cell line with IC
values of more than 30 µg/mL. A compound deoxythymidine also did not exert any cytotoxicity activity with IC
value of more than 4 µg/mL. Transient transfection and luciferase assay were conducted to determine the effects of
on the transcriptional activity of PCSK9 promoter. Methanolic extract and Fraction 2 (EF2) produced the lowest reduction in PCSK9 promoter activity to 70 and 20% of control at 12.5 and 6.25 μg/mL, respectively. In addition, deoxythymidine also decreased PCSK9 promoter activity to the lowest level of 60% control at 3.13 μM. An in vivo study using Sprague Dawley rats demonstrated that 50 and 100 mg/kg of
methanolic extract reduced the total cholesterols and LDL-C levels to almost similar levels of untreated controls. The level of serum glutamate oxalate transaminase (SGOT) and serum glutamate pyruvate transaminase (SGPT) showed that the administration of the extract did not produce any toxicity effect and cause any damage to rat liver. The results strongly indicate that
produced a significant inhibitory activity on PCSK9 gene expression in HepG2 cells which may be responsible for inducing the uptake of cholesterols by liver, thus, reducing the circulating levels of total cholesterols and LDL-C. Interestingly, A. planci also did show any adverse hepato-cytotoxicity and toxic effects on liver. Thus, this study strongly suggests that
has a vast potential to be further developed as a new class of therapeutic agent in lowering the blood cholesterols and reducing the progression of atherosclerosis.


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